3-Methyl-3-phenyl-2-benzofuran-1(3H)-one
Description
Historical Context of Benzofuranone Research
The study of benzofuran (B130515) compounds has a rich history, with many naturally occurring derivatives being isolated from plants. nih.gov These natural products, such as those from the Asteraceae, Rutaceae, and Liliaceae families, have long been recognized for their biological activities. nih.gov This has spurred extensive research into the synthesis and therapeutic potential of both natural and synthetic benzofuranones. rsc.org The development of various synthetic methodologies has been crucial in creating diverse libraries of these compounds for further investigation.
Structural Classifications and Core Scaffolds within Benzofuranones
Benzofuranones are characterized by a fused benzene (B151609) and furan (B31954) ring system, with a ketone group on the furanone ring. They can be classified based on the position of the carbonyl group, leading to isomers such as 2(3H)-benzofuranones and 3(2H)-benzofuranones. nist.govbldpharm.com The core scaffold of benzofuranone is a versatile template for chemical modification. researchgate.net
The specific compound, 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one, belongs to the class of 2(3H)-benzofuranones. It features a quaternary carbon at the 3-position, substituted with both a methyl and a phenyl group. This 3,3-disubstituted benzofuran-2(3H)-one scaffold is a common motif in various medically effective natural products. royalsocietypublishing.org
Table 1: Structural Details of this compound
| Feature | Description |
| Core Scaffold | 2-Benzofuran-1(3H)-one |
| Substituents at C3 | Methyl group, Phenyl group |
| Chemical Formula | C15H12O2 |
| Molecular Weight | 224.26 g/mol |
Contemporary Research Trajectories in Benzofuranone Science
Modern research into benzofuranones is multifaceted, exploring their potential in various scientific and technological fields. A significant area of focus remains their application as pharmacological agents, with studies investigating their anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgrsc.orgnih.gov The development of efficient and novel synthetic methods for creating complex and highly substituted benzofuranones is a key research trajectory. eurekalert.org This includes the use of new catalytic systems and the exploration of cascade reactions to build molecular complexity in a single step. royalsocietypublishing.org
Furthermore, the unique photophysical properties of some benzofuran derivatives have led to their investigation as organic electronic materials, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological research. eurekalert.orgucc.ie The synthesis of 2,3-disubstituted benzofurans, a category that includes the title compound, is an active area of research due to the interesting biological and material properties of these molecules. researchgate.netrsc.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
18019-56-2 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-methyl-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-10H,1H3 |
InChI Key |
SPUQBDKMCCUCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 3 Phenyl 2 Benzofuran 1 3h One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
One-Dimensional NMR (¹H, ¹³C) for Structural Connectivity
One-dimensional NMR experiments, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons, respectively. This data is crucial for establishing the basic connectivity of atoms within a molecule. escholarship.orgnih.govrsc.org
In the ¹H NMR spectrum of 3-methyl-3-(tosylmethyl)isobenzofuran-1(3H)-one, characteristic signals are observed that confirm its structure. rsc.org For instance, the aromatic protons appear in the range of δ 7.28-7.89 ppm, while the methyl group protons are observed as a singlet at δ 2.43 ppm. rsc.org The methylene (B1212753) protons of the tolylmethyl group appear as a multiplet between δ 3.75-3.91 ppm. rsc.org
Similarly, the ¹³C NMR spectrum provides key insights. For 3-methyl-3-(tosylmethyl)isobenzofuran-1(3H)-one, the carbonyl carbon of the lactone ring resonates at δ 168.7 ppm. rsc.org The quaternary carbon at the 3-position is found at δ 85.5 ppm, and the methyl carbon appears at δ 21.6 ppm. rsc.org The carbons of the tosyl group and the benzofuran (B130515) ring system show distinct signals that allow for complete assignment.
The chemical shifts observed in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei, providing valuable information about substituent effects. For example, in a fluorinated derivative, the coupling between fluorine and adjacent carbons (¹JCF, ²JCF, ³JCF) provides definitive evidence of the fluorine atom's position. rsc.org
Table 1: ¹H NMR Data for Selected 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one Derivatives
| Compound | Chemical Shift (δ ppm) and Multiplicity |
|---|---|
| 3-methyl-3-(tosylmethyl)isobenzofuran-1(3H)-one | 7.89 (d, J = 7.5 Hz, 1H), 7.76-7.74 (m, 2H), 7.71 – 7.61 (m, 2H), 7.58 (t, J = 7.4 Hz, 1H), 7.45-7.38 (m, 2H), 3.91-3.75 (m, 2H), 1.80 (s, 3H) rsc.org |
| 1-(4-Ethoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone | 1.49 (3H, t, J = 7.05 Hz, -CH₂-CH₃), 2.57 (3H, s, -CH₃), 2.76 (3H, s, -COCH₃), 4.14 (2H, q, J = 6.9 Hz, -CH₂-CH₃), 6.58 (1H, m, Ar-H), 7.04 (1H, m, Ar-H), 7.32 (1H, m, Ar-H) mdpi.com |
Table 2: ¹³C NMR Data for Selected this compound Derivatives
| Compound | Chemical Shift (δ ppm) |
|---|---|
| 3-methyl-3-(tosylmethyl)isobenzofuran-1(3H)-one | 168.2, 150.1, 141.5, 137.0, 134.3, 130.8, 130.8, 130.0, 126.5, 125.9, 125.6, 123.2, 121.9, 82.6, 62.8, 27.1 rsc.org |
| 1-(4-Ethoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone | 11.34, 14.71, 27.92, 63.86, 103.81, 104.61, 119.16, 125.60, 129.01, 147.15, 155.35, 156.33, 191.10 mdpi.com |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures
While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR techniques reveal the relationships between different nuclei, which is essential for assembling the complete molecular structure. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.orgsdsu.edu It is invaluable for tracing out spin systems within a molecule.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbons to which they are directly attached. wikipedia.orgepfl.ch This allows for the unambiguous assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. wikipedia.orgsdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded, which is crucial for determining stereochemistry and conformation. rsc.org
By combining the information from these 2D NMR experiments, a detailed and unambiguous picture of the molecular structure of this compound derivatives can be constructed. rsc.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to several decimal places. libretexts.orgthermofisher.com This precision allows for the determination of the exact molecular formula of a compound, as the masses of atoms are not integers. libretexts.org For example, the calculated exact mass for C₁₇H₁₆FO₄S⁺ is 335.0748, and a measured HRMS value of 335.0747 confirms this elemental composition. rsc.org This level of accuracy is critical for distinguishing between compounds that have the same nominal mass but different elemental formulas. libretexts.org
Table 3: HRMS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ |
|---|---|---|---|
| 3-methyl-3-(tosylmethyl)isobenzofuran-1(3H)-one derivative | C₁₇H₁₆FO₄S⁺ | 335.0748 | 335.0747 rsc.org |
| 3-methyl-3-(tosylmethyl)isobenzofuran-1(3H)-one derivative | C₁₆H₁₄BrO₄S⁺ | 380.9791 | 380.9793 rsc.org |
| 3-methyl-3-(tosylmethyl)isobenzofuran-1(3H)-one derivative | C₁₈H₁₉O₄S⁺ | 331.0999 | 331.0998 rsc.org |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. semanticscholar.orgnih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions with minimal fragmentation. semanticscholar.orgnih.gov This allows for the clear determination of the molecular weight of the parent compound, often observed as a protonated molecule [M+H]⁺ or an adduct with other cations like sodium [M+Na]⁺. nih.gov For derivatives of this compound, ESI-MS is routinely used to confirm the molecular weight of newly synthesized compounds. mdpi.com The technique's ability to produce intact molecular ions makes it a reliable method for verifying the successful outcome of a chemical reaction. semanticscholar.orgnih.gov
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are fundamental in elucidating the structural features of organic molecules. For this compound and its derivatives, vibrational and electronic spectroscopy provide critical insights into their functional groups, electronic transitions, and conjugation.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The FTIR spectrum of this compound and its derivatives is characterized by several key absorption bands that confirm its structural components.
The most prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the C=O stretching vibration of the lactone (cyclic ester) group. This band typically appears in the region of 1760-1800 cm⁻¹. For instance, a derivative, 5-methyl-3-phenyl-3-(thiophen-2-yl)benzofuran-2(3H)-one, exhibits a strong C=O stretching frequency at 1799 cm⁻¹. rsc.org Another related compound, 3-allyl-3-phenyl-2-benzofuran-1(3H)-one, shows this peak around the same region. nist.gov
The presence of the aromatic rings (both the phenyl and the benzofuran system) is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. For example, in 5-methyl-3-phenyl-3-(thiophen-2-yl)benzofuran-2(3H)-one, aromatic C-H stretches are observed at 3064 cm⁻¹, and C=C stretches appear at 1448 cm⁻¹. rsc.org
The C-O-C stretching vibration of the furanone ring typically appears in the 1000-1300 cm⁻¹ region. In the case of 1-(3-methylbenzofuran-2-yl) carbohydrazide-3-chloro-4-phenyl azetidine-2-one, a related benzofuran derivative, the C-O-C stretch is observed at 1070.42 cm⁻¹. rasayanjournal.co.in Additionally, the methyl group gives rise to characteristic C-H stretching and bending vibrations. For instance, in 5-methyl-3-phenyl-3-(thiophen-2-yl)benzofuran-2(3H)-one, an aliphatic C-H stretch is seen at 2919 cm⁻¹. rsc.org
Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Lactone C=O | Stretch | 1760-1800 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450-1600 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Furanone C-O-C | Stretch | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the extent of conjugation. The UV-Vis spectrum of this compound and its derivatives is expected to show absorptions corresponding to π→π* and n→π* transitions.
The benzofuran ring system, along with the phenyl substituent, creates an extended π-conjugated system. This conjugation leads to characteristic absorption bands in the UV region. The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. libretexts.org For carbonyl compounds, n→π* transitions, involving the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital, are also possible. youtube.com These transitions are generally less intense and appear at longer wavelengths compared to π→π* transitions. libretexts.org
The solvent can also influence the position of the absorption bands. A blue shift (hypsochromic shift) or a red shift (bathochromic shift) can occur depending on the polarity of the solvent and the nature of the electronic transition. libretexts.org For instance, n→π* transitions typically undergo a blue shift in polar solvents, while π→π* transitions often experience a red shift. libretexts.org
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.
Single-Crystal X-ray Diffraction Analysis
For example, in the crystal structure of a related compound, 3,3-dimethyl-2-benzofuran-1(3H)-one, all non-hydrogen atoms except for the methyl carbons lie on a crystallographic mirror plane. nih.gov In another example, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one reveals two independent molecules in the asymmetric unit which are nearly parallel to each other. researchgate.netvensel.org These studies provide a basis for understanding the structural parameters of the benzofuranone core.
Table 2: Illustrative Crystallographic Data for a Benzofuranone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| β (°) | 96.763(3) |
| V (ų) | 1697.28(15) |
| Z | 8 |
| Data for 3-(propan-2-ylidene)benzofuran-2(3H)-one researchgate.netvensel.org |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions play a crucial role in the physical properties of the solid material.
In the crystal structure of 3,3-dimethyl-2-benzofuran-1(3H)-one, intermolecular C—H···O hydrogen bonds link the molecules into zigzag chains. nih.gov Furthermore, weak π-π stacking interactions between the benzene (B151609) rings are observed. nih.gov Similarly, for 3-(propan-2-ylidene)benzofuran-2(3H)-one, the crystal structure is formed by infinite sheets of molecular assemblies parallel to a specific crystallographic plane. researchgate.netvensel.org The study of intermolecular interactions in similar systems, like phthalocyanines, reveals that these forces can significantly influence the molecular arrangement and electronic properties. aps.org
Chromatographic Methods in Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of phthalides and related compounds. nih.govresearchgate.net A typical HPLC setup for these compounds would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. govst.edu Detection is often carried out using a UV detector, set at a wavelength where the compound exhibits strong absorbance. govst.edu The purity of a sample can be determined by the relative area of the main peak in the chromatogram. rsc.org For quantitative analysis, a calibration curve is constructed using standards of known concentration. govst.edu
Column chromatography is another crucial technique, particularly for the purification of these compounds after synthesis. acs.org Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). acs.org The polarity of the eluent is adjusted to achieve optimal separation of the desired product from impurities. Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. rasayanjournal.co.in
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin-layer chromatography (TLC) serves as a rapid, effective, and economical method for monitoring the progress of chemical reactions leading to benzofuranone derivatives. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively assess the consumption of reactants and the formation of the product.
The choice of stationary and mobile phases is crucial for achieving good separation. Silica gel is the most commonly used stationary phase for this class of compounds. escholarship.orgcaltech.eduresearchgate.net Specifically, silica gel 60 F254 plates are frequently employed, which incorporate a fluorescent indicator that allows for the visualization of spots under UV light at a wavelength of 254 nm. escholarship.orgcaltech.eduresearchgate.net
Visualization of the separated spots on the TLC plate can be achieved by various methods. UV light is a non-destructive primary method, especially for aromatic compounds like benzofuranones. escholarship.orgresearchgate.net Following UV visualization, chemical staining agents can be used to enhance spot visibility. Potassium permanganate (B83412) stain is a common choice for visualizing compounds on silica gel plates. oregonstate.edu
The selection of the eluent, or solvent system, is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent, such as hexane or benzene, and a more polar solvent, like ethyl acetate or methanol, is typically used. The ratio of these solvents is adjusted to obtain optimal separation, ideally with the product having a retention factor (Rf) between 0.3 and 0.5. For instance, a 1:1 mixture of benzene and hexane has been utilized to monitor the formation of 3-methyl-2-benzofurancarbohydrazide derivatives. rasayanjournal.co.in In other cases, a chloroform:methanol mixture has served as the eluent system. researchgate.net Researchers confirm the completion of a reaction when TLC analysis shows the starting materials have been completely consumed. oregonstate.edurasayanjournal.co.in
Table 1: TLC Systems for Monitoring Benzofuranone Derivative Synthesis
| Stationary Phase | Eluent System | Visualization Method | Reference |
| Silica Gel 60 F254 | Not Specified | Potassium Permanganate Stain | oregonstate.edu |
| Silica Gel 60F254 | Not Specified | UV Light (254 nm), Other Stains | escholarship.org |
| E. Merck Silica Gel 60 F254 (0.25-mm) | Not Specified | Not Specified | caltech.edu |
| Silica Gel | Benzene:Hexane (1:1) | Iodine Vapor | rasayanjournal.co.in |
| Silica Gel (with fluorescent indicator) | Chloroform:Methanol | UV Light (254 nm) | researchgate.net |
| Merck Silica Gel 60 F254 | Not Specified | UV Absorbance (254 nm) | rsc.org |
Column Chromatography for Purification
Following confirmation of reaction completion by TLC, column chromatography is the standard method for the purification of this compound and its derivatives on a preparative scale. caltech.eduoregonstate.eduorgsyn.org This technique allows for the separation of the desired product from residual reactants, catalysts, and side products, yielding a compound of high purity.
The most common stationary phase for the column chromatography of these compounds is silica gel. escholarship.orgcaltech.eduoregonstate.eduorgsyn.org The particle size of the silica gel is an important parameter, with ranges such as 0.040-0.063 mm and 35-70 μm being reported. escholarship.orgorgsyn.org In some instances, aluminum oxide has also been used as the stationary phase. escholarship.org The crude product is typically loaded onto the column using a dry-loading technique, where the sample is adsorbed onto an inert support like celite or a small amount of silica gel before being placed at the top of the column. orgsyn.org
Elution is performed using a solvent system, often similar to the one optimized during TLC analysis. A common strategy involves starting with a non-polar solvent and gradually increasing the polarity of the eluent. This can be done in a stepwise fashion or by using a continuous gradient. Mixtures of hexanes and ethyl acetate are widely employed as the mobile phase. escholarship.orgcaltech.eduorgsyn.orgacs.org For example, a gradient of 100% hexane to a 3:2 mixture of hexanes:ethyl acetate has been used effectively. orgsyn.org Another detailed procedure utilized a stepwise gradient starting from 19:1 hexanes:ethyl acetate and progressing to 1:1. orgsyn.org Other solvent systems include mixtures of benzene and hexane. rasayanjournal.co.in
Fractions are collected as the eluent passes through the column. These fractions are then analyzed by TLC to identify those containing the pure product. orgsyn.org Fractions containing the purified compound are combined, and the solvent is removed, typically by rotary evaporation, to afford the final product. orgsyn.org
Table 2: Column Chromatography Conditions for Purifying Benzofuranone Derivatives
| Stationary Phase | Eluent System | Details | Reference |
| Silica Gel (Geduran Si 60, 0.040-0.063 mm) | Hexanes:Ethyl Acetate (Gradient from 100% Hexane to 3:2) | Dry loaded onto celite. | orgsyn.org |
| Silica Gel (Geduran Si 60, 0.040-0.063 mm) | Hexanes:Ethyl Acetate (Gradient from 19:1 to 1:1) | Dry loaded onto celite. | orgsyn.org |
| SiliaFlash P60, 60 Å Silica Gel | Hexanes:Ethyl Acetate (20:1) | Flash Column Chromatography (FCC). | oregonstate.edu |
| Silica Gel (35−70 μm) or Aluminum Oxide | Ethyl Acetate in Hexane (Gradient from 5% to 45%) | - | escholarship.org |
| Silica Gel | Hexanes:Ethyl Acetate (20:1) | - | caltech.edu |
| Silica Gel | Hexanes:Ethyl Acetate (10:1) | - | caltech.edu |
| Silica Gel | Benzene:Hexane (8:2) | - | rasayanjournal.co.in |
| Silica Gel | Hexane:Ethyl Acetate (9:1) | - | acs.org |
Theoretical and Computational Chemistry Studies on 3 Methyl 3 Phenyl 2 Benzofuran 1 3h One Systems
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the geometric and electronic properties of molecular systems. These computational methods provide valuable insights into the fundamental characteristics of molecules, aiding in the understanding of their structure, stability, and reactivity. In the context of 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one and related benzofuranone systems, theoretical studies, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental.
Density Functional Theory (DFT) Applications in Geometry Optimization
Density Functional Theory (DFT) has become a prevalent method for the geometry optimization of organic molecules due to its favorable balance between computational cost and accuracy. This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzofuran (B130515) derivatives, DFT calculations have been successfully used to predict geometric parameters such as bond lengths and bond angles. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results. For instance, the B3LYP functional combined with a 6-31G(d,p) basis set has been shown to provide optimized geometries that are in good agreement with experimental data from X-ray crystallography for similar compounds. researchgate.net
In a study on 1-benzofuran-2-carboxylic acid, DFT calculations at the UB3LYP/6-31G(d,p) level were used to determine the optimized geometric parameters, which showed good correlation with experimental values. researchgate.net Similarly, for 2-phenylbenzofuran (B156813) derivatives, the GGA-PBE functional has demonstrated a good compromise between computational efficiency and accuracy for predicting molecular geometries. physchemres.org These studies underscore the utility of DFT in obtaining accurate structural information for benzofuran-based compounds, which is the foundational step for further computational analysis.
Table 1: Comparison of Selected Optimized and Experimental Geometric Parameters for a Benzofuran Derivative
| Parameter | Bond/Angle | DFT (UB3LYP/6-31G(d,p)) | Experimental (X-ray) |
| Bond Length | C7-C14 | 1.466 Å | 1.457(2) Å |
| C14-O15 | 1.222 Å | 1.252(19) Å | |
| C14-O16 | 1.371 Å | 1.278(18) Å | |
| Bond Angle | O1-C2-C7 | 110.8° | 111.0(1)° |
| C2-C7-C14 | 127.2° | 129.5(1)° |
Data adapted from a study on 1-benzofuran-2-carboxylic acid, a related benzofuran structure. researchgate.net
Basis Set Selection and Computational Efficiency
The choice of basis set is a critical aspect of any quantum chemical calculation, directly impacting the accuracy and computational cost. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, which include more functions, generally provide more accurate results but at a significantly higher computational expense.
For compounds like this compound, a balance must be struck. Pople-style basis sets, such as 6-31G(d,p), are widely used for organic molecules. researchgate.net The inclusion of polarization functions (d,p) is important for describing the anisotropic electron distribution in molecules with heteroatoms and π-systems, which is characteristic of the benzofuranone core. For more accurate energy calculations or studies of subtle electronic effects, larger basis sets like cc-pVDZ or augmented basis sets (e.g., those with diffuse functions) may be employed. researchgate.net The selection of an appropriate basis set is therefore a crucial step in designing a computational study that is both reliable and feasible.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical behavior. Computational chemistry provides a suite of tools to analyze this structure and derive reactivity descriptors that can predict how a molecule will interact with other chemical species.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive.
For benzofuran derivatives, the HOMO is typically localized on the electron-rich aromatic rings and the oxygen atom, while the LUMO is often distributed over the carbonyl group and the fused ring system. This distribution highlights the potential sites for nucleophilic and electrophilic attack.
Table 2: Calculated Quantum Chemical Descriptors for a Benzofuran Derivative
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.21 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.03 |
| Energy Gap | ΔE | 4.18 |
| Ionization Potential | I | 6.21 |
| Electron Affinity | A | 2.03 |
| Global Hardness | η | 2.09 |
| Global Softness | S | 0.239 |
| Electronegativity | χ | 4.12 |
| Chemical Potential | µ | -4.12 |
| Electrophilicity Index | ω | 4.06 |
Data derived from a theoretical study on a related benzofuran structure. researchgate.net
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MESP map displays the electrostatic potential on the surface of a molecule, typically color-coded to indicate different potential values.
Regions of negative electrostatic potential (often colored red) are associated with an excess of electrons and are indicative of sites susceptible to electrophilic attack. researchgate.netresearchgate.net These areas are typically found around electronegative atoms like oxygen. In this compound, the carbonyl oxygen would be expected to be a site of significant negative potential.
Conversely, regions of positive electrostatic potential (often colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.netresearchgate.net These regions are generally located around hydrogen atoms attached to electronegative atoms or on electron-deficient aromatic rings. The MESP map provides a clear, intuitive picture of the molecule's reactive surface, complementing the insights gained from FMO analysis. It is a powerful descriptor for understanding intermolecular interactions, including hydrogen bonding. jmaterenvironsci.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and intermolecular forces within a molecular system. By transforming the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, NBO analysis quantifies the stabilizing energy associated with electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO.
Furthermore, NBO analysis can shed light on intermolecular interactions in condensed phases or molecular aggregates. It can identify and characterize hydrogen bonds, such as weak C-H···O interactions, which have been observed in the crystal structures of similar benzofuranone derivatives. nih.gov The analysis provides a quantitative measure of the stabilization energy (E(2)) for each donor-acceptor interaction, offering a deeper understanding of the forces governing crystal packing and molecular recognition. The study of related heterocyclic systems often employs NBO analysis to understand the nature of non-covalent interactions that dictate their supramolecular chemistry.
Quantum Theory of Atoms in Molecules (QTAIM) Approaches
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. amercrystalassn.org This approach is based on the topology of the electron density (ρ), identifying critical points where the gradient of the density is zero. muni.cz These critical points are used to define atomic basins, interatomic surfaces, and bond paths, providing a framework to analyze chemical bonding and intermolecular interactions. amercrystalassn.orgmuni.cz
For this compound, a QTAIM analysis would characterize the nature of all covalent bonds within the molecule by analyzing the properties at the bond critical points (BCPs). Key parameters evaluated at a BCP include:
Electron Density (ρ(r)) : Its magnitude correlates with the bond order.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of this value distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals, hydrogen bond) interactions (∇²ρ(r) > 0). muni.cz
Total Energy Density (H(r)) : The sign of H(r) also helps characterize the interaction, with negative values indicating a degree of covalent character. muni.cz
This methodology is particularly effective for analyzing weaker intermolecular interactions, such as the C-H···O and π–π stacking interactions that are likely to occur in the solid state of this compound, similar to those seen in related structures. nih.gov QTAIM can confirm the presence of a bond path between interacting atoms, quantifying the strength and nature of these non-covalent forces that are crucial for understanding the molecule's solid-state structure and properties. dokumen.pub
Computational Spectroscopic Property Prediction
Theoretical Infrared and Raman Spectra Calculation
Computational methods are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These calculations are typically performed using density functional theory (DFT), which can provide highly accurate vibrational frequencies and intensities. For the parent compound 2(3H)-benzofuranone, vibrational frequencies for its fundamental modes have been calculated using semi-empirical methods like Austin method 1 (AM1). researchgate.net
For this compound, a more robust DFT approach, such as using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed. The calculation yields a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies are often systematically scaled to correct for anharmonicity and deficiencies in the computational method, allowing for a direct comparison with experimental IR and Raman spectra.
The predicted spectrum would show characteristic peaks for the functional groups present in the molecule. Key vibrational modes expected for this compound are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C=O (Lactone) | Stretching | 1780-1820 |
| C-O-C (Lactone) | Asymmetric & Symmetric Stretching | 1050-1250 |
| Aromatic C=C | Stretching | 1450-1600 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C-H (Methyl) | Bending | 1375-1450 |
This table represents typical ranges and specific values would be determined by DFT calculations.
Analysis of these calculated spectra aids in the assignment of experimental bands and provides a deeper understanding of the molecule's vibrational properties. For instance, a splitting observed in the carbonyl stretching frequency in the spectra of 2(3H)-benzofuranone was explained as a Fermi-resonance, a detail that can be investigated through computational analysis. researchgate.net
Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts.
The accuracy of predicted ¹H and ¹³C NMR chemical shifts for a molecule like this compound depends heavily on the choice of computational methodology. Studies on similar complex organic molecules show that both the functional and the basis set are critical factors. nih.gov For example, research on nitrated benzo(a)pyrenes demonstrated that the GIAO B3LYP/6-311+G(d,p) level of theory provided chemical shifts in good agreement with experimental data. sfasu.edu Other studies have found that functionals like B97D and TPSSTPSS can be highly accurate. nih.gov It has also been noted that the prediction of ¹H-NMR chemical shifts is more sensitive to the optimized geometry than ¹³C-NMR shifts. nih.gov
For this compound, a computational study would involve:
Optimization of the molecular geometry using a selected DFT functional and basis set.
Calculation of NMR shielding constants using the GIAO method at a potentially higher level of theory.
Conversion of calculated shielding constants to chemical shifts using a reference standard (e.g., Tetramethylsilane).
The results would provide a theoretical NMR spectrum that can be compared against experimental data to confirm structural assignments. sfasu.edu
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the electronic excitation energies and oscillator strengths of molecules, which directly correspond to the peaks in a UV-Vis absorption spectrum. mit.edu This method is widely used to understand the electronic transitions and optical properties of organic compounds. researchgate.net
The application of TD-DFT to this compound would predict its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the intensity of these transitions. The choice of functional is crucial, especially for capturing the nature of electronic excitations. Range-separated hybrid functionals, such as CAM-B3LYP, are often preferred as they can provide a more balanced description of both local and charge-transfer excitations. nih.gov
A typical TD-DFT study would involve:
Ground-state geometry optimization with a chosen DFT functional.
Calculation of vertical excitation energies and oscillator strengths using TD-DFT.
Simulation of the UV-Vis spectrum by broadening the calculated transitions with a Gaussian or Lorentzian function.
The analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) would reveal their nature, such as π→π* or n→π* transitions, providing insight into the photophysical behavior of the molecule. Comparisons between different functionals can be made to benchmark the accuracy against experimental data. nih.gov
| Functional | Key Feature | Application to this compound |
| B3LYP | Popular hybrid functional, often underestimates excitation energies. nih.gov | Provides a baseline prediction of the absorption spectrum. |
| CAM-B3LYP | Range-separated hybrid, improves description of long-range and charge-transfer states. nih.gov | Offers more accurate predictions for potential charge-transfer character in excitations involving the phenyl and benzofuranone moieties. |
| PBE0 | Global hybrid functional, often performs well for vertical excitation energies. nih.gov | Can serve as a reliable alternative for predicting the main absorption bands. |
This table summarizes common functionals used in TD-DFT calculations and their relevance.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a proposed reaction pathway can be constructed. This allows for the determination of activation barriers and reaction energies, providing critical insights that are often difficult to obtain experimentally.
For this compound, computational modeling could be applied to understand its synthesis or subsequent reactions. For example, the synthesis of benzofuran derivatives can proceed through various routes, and computational studies can help identify the most energetically favorable pathway. rasayanjournal.co.in
In a related example, the mechanism for the asymmetric (4 + 2) cyclization of propargyl carboxylates with o-quinone methides to form chromene derivatives was proposed based on computational and experimental results. acs.org The modeling helped to rationalize the formation of different intermediates and the role of the catalyst in the reaction sequence. acs.org A similar approach could be used to study reactions involving this compound, for instance, in its reaction with nucleophiles or in rearrangement processes. By mapping the transition state structures, chemists can understand the stereochemical outcome of a reaction and rationally design catalysts or reaction conditions to favor a desired product.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Transition State (TS) localization and Intrinsic Reaction Coordinate (IRC) analysis are computational methods used to understand the mechanism of a chemical reaction. TS localization identifies the highest energy point along a reaction pathway, known as the transition state structure, while IRC calculations map the reaction pathway from the transition state down to the reactants and products, confirming the connection between them.
Despite a thorough review of available research, no specific studies detailing the transition state localization or providing an Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound were identified. Computational studies on related benzofuran structures have been performed, but the specific data for the title compound, including transition state geometries and IRC plots, is not present in the surveyed literature.
Energy Profiles and Thermodynamic Parameters of Reactions
The generation of energy profiles and the calculation of thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) are crucial for predicting the feasibility and spontaneity of a chemical reaction. These profiles map the energy changes that occur as reactants are converted into products.
No published research was found that provides detailed energy profiles or specific thermodynamic parameters for reactions involving this compound. While general principles of reaction thermodynamics are well-established, specific calculated values and reaction energy diagrams for this compound are not available in the scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules.
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. This is often achieved by calculating the potential energy surface of the molecule as a function of its rotatable bonds.
No specific studies on the conformational analysis of this compound have been reported in the reviewed literature. Therefore, data tables listing the geometries and relative energies of its stable conformers are not available.
Molecular dynamics (MD) simulations provide a detailed view of a molecule's movement and flexibility over time. By simulating the atomic motions based on classical mechanics, MD can reveal how the molecule bends, stretches, and rotates, which influences its interactions and properties.
A search for molecular dynamics simulation data on this compound yielded no specific results. Consequently, there are no findings to report on the dynamics of its molecular movement or its structural flexibility based on this computational technique.
Structure Activity Relationship Sar Investigations for 3 Methyl 3 Phenyl 2 Benzofuran 1 3h One Analogues
Rational Design Principles for Structural Modification
The rational design of novel analogues of 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one involves a systematic approach to structural modification. This process is guided by established medicinal chemistry principles to enhance desired activities, improve pharmacokinetic profiles, and reduce potential toxicity.
The introduction of substituents onto the benzofuranone core or the C3-phenyl ring can profoundly alter the chemical reactivity and biological activity of the parent molecule. These effects are primarily electronic and steric in nature. The reactivity of the lactone ring in the benzofuranone system is sensitive to the electronic properties of substituents on the fused benzene (B151609) ring.
Studies on related isobenzofuranones show that the polarity of the medium and electronic substituent effects govern the molecule's properties. researchgate.net For benzofuran (B130515) derivatives, the type and position of substituents can influence lipophilicity and, consequently, biological activity. mdpi.com For example, introducing electron-withdrawing groups (EWGs) like nitro (NO₂) or halogens (F, Cl, Br) onto the aromatic rings would increase the electrophilicity of the lactone carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups would decrease its electrophilicity. The position of a halogen on the benzofuran ring has been identified as a critical determinant of its biological activity. nih.gov
Isosteric and bioisosteric replacements are a cornerstone strategy in drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of producing broadly similar biological effects. cambridgemedchemconsulting.comscripps.edu This approach can be used to fine-tune a molecule's size, shape, electronics, and lipophilicity to improve its pharmacological profile. scripps.edu
For this compound, several bioisosteric modifications can be envisioned:
Methyl Group Replacement: The C3-methyl group can be replaced with other small alkyl groups (e.g., ethyl) or with bioisosteres like a trifluoromethyl (CF₃) or cyano (CN) group to modulate steric bulk and electronic properties. scripps.edu Replacing hydrogen with fluorine is a common tactic to block metabolic oxidation at that site. scripps.edu
Lactone Ring Modification: The lactone functionality itself can be replaced. A classic bioisosteric replacement for an ester or lactone is an amide or lactam, which can introduce a hydrogen bond donor and alter hydrolytic stability. Other replacements include thiolactones (oxygen replaced by sulfur) or other heterocyclic systems that mimic the geometry of the lactone.
Table 2: Potential Bioisosteric Replacements for Key Moieties of this compound
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| C3-Phenyl Group | Pyridyl, Thiophenyl, Pyrazolyl researchgate.net | Modulate aromatic interactions, introduce hydrogen bond acceptors/donors, alter solubility and metabolism. researchgate.netdrughunter.com |
| C3-Methyl Group | -CH₂CH₃, -CF₃, -CN, -Cl | Fine-tune lipophilicity, steric hindrance, and electronic effects; block metabolic oxidation. scripps.edu |
| Lactone Carbonyl (C=O) | C=S, C=NH, C(CN)₂ | Alter hydrogen bonding potential, polarity, and electrophilicity. |
| Lactone Ether Oxygen (-O-) | -S- (Thiolactone), -NH- (Lactam), -CH₂- (Cyclopentanone) | Change bond angles, hydrogen bonding capacity, and hydrolytic stability. |
Scaffold hopping involves replacing the central molecular core (the benzofuranone scaffold) with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups, thereby preserving the desired biological activity. researchgate.net Phthalides (isobenzofuranones) are known to be important intermediates in the synthesis of other complex heterocyclic systems, such as 2,3-dihydro-1H-isoindol-1-one and isoindolo[2,1-a]quinoline derivatives, which represents a form of scaffold transformation. mdpi.com
Hybrid molecule design involves covalently linking the this compound scaffold with another pharmacophore known for a specific biological activity. Research has shown the successful design of hybrid molecules by combining benzofuran with moieties like quinazolinone or benzene-sulfonamide to create derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov For example, a hybrid could be designed by linking the benzofuranone core to a known enzyme inhibitor or receptor antagonist to create a molecule with dual activity or improved target specificity.
Synthetic Strategies for Derivative Libraries
The generation of derivative libraries is essential for systematic SAR exploration. Efficient synthetic strategies are required to produce a wide range of analogues in a time- and resource-effective manner.
Parallel synthesis enables the simultaneous creation of a large number of compounds in separate reaction vessels. This methodology is highly amenable to the creation of libraries based on the this compound scaffold. A one-pot, multi-component reaction approach is particularly powerful for combinatorial chemistry. nih.gov For instance, a cascade reaction involving Michael addition followed by lactonization has been effectively used to synthesize 3,3-disubstituted benzofuran-2(3H)-ones. royalsocietypublishing.org
A potential combinatorial approach for the target scaffold could involve a three-component reaction:
A substituted 2-hydroxyaryl acetic acid derivative.
A variety of phenylating agents.
A selection of methylating or other alkylating agents.
By varying each of the three components across a 96-well plate or a similar array, a large library of analogues with diverse substituents on the benzofuranone core and at the C3 position could be rapidly synthesized. The use of solid-phase synthesis, where one of the starting materials is attached to a resin, could further streamline the purification process.
A key strategy for building a derivative library is the late-stage diversification of a common intermediate. Starting with a pre-formed benzofuranone core, various positions can be functionalized.
Phenyl and Benzofuranone Core Diversification: Standard aromatic chemistry can be applied. If the starting material contains a reactive group like a hydroxyl or amino substituent, it can be acylated, alkylated, or converted to a sulfonate. Electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation can be used to introduce a wide range of functional groups onto either the C3-phenyl ring or the benzofuranone aromatic ring, provided the existing groups direct the substitution appropriately. nih.gov
Methyl Group Diversification: The methyl group at C3 can also be a point of diversification. For example, radical bromination using N-bromosuccinimide (NBS) can convert the methyl group to a bromomethyl group (-CH₂Br). mdpi.comnih.gov This reactive handle can then be subjected to nucleophilic substitution with various nucleophiles (e.g., amines, thiols, azides) to install a wide array of functionalities.
Table 3: Synthetic Strategies for Positional Diversification
| Position for Diversification | Potential Reactions | Example Reagents |
|---|---|---|
| Phenyl Ring / Benzofuranone Core | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination); RCOCl/AlCl₃ (Acylation) |
| Nucleophilic Aromatic Substitution (on activated rings) | NaOCH₃, R₂NH | |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Arylboronic acids, Amines (with pre-functionalized halo-aromatics) | |
| C3-Methyl Group | Free-Radical Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide mdpi.com |
Mechanistic Insights into Molecular Interactions of Derivatives
Understanding the molecular interactions of this compound derivatives at the atomic level is crucial for rational drug design. This involves examining their binding modes, the specifics of molecular recognition, and the influence of stereochemistry on these interactions.
Molecular docking studies on various benzofuran derivatives have provided valuable insights into their potential binding modes with biological targets. Although specific studies on this compound are limited, research on analogous structures reveals common interaction patterns. For instance, derivatives of the benzofuran scaffold have been shown to interact with the active sites of enzymes like monoamine oxidase (MAO). sigmaaldrich.com
Docking simulations suggest that the benzofuran ring system often anchors the molecule within a hydrophobic pocket of the target protein. The substituents at the 3-position, in this case, a methyl and a phenyl group, play a critical role in defining the orientation and affinity of the molecule within the binding site. The phenyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. The smaller methyl group can also contribute to hydrophobic interactions and help in optimizing the fit within the active site.
Key interactions for related benzofuran derivatives have been identified as:
Hydrogen Bonding: The carbonyl group of the lactone ring is a potential hydrogen bond acceptor, interacting with hydrogen bond donor residues like serine, threonine, or the backbone amide protons of the protein.
Hydrophobic Interactions: The fused benzene ring and the phenyl substituent are primary contributors to hydrophobic interactions with nonpolar amino acid residues.
Table 1: Potential Molecular Interactions of this compound Analogues with a Hypothetical Protein Target
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carbonyl oxygen of the lactone ring | Ser, Thr, Asn, Gln, His, Arg |
| π-π Stacking | Phenyl group at C3, Benzene ring of the benzofuran | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Methyl group at C3, Phenyl group at C3, Benzofuran | Ala, Val, Leu, Ile, Pro, Met |
Elucidation of Molecular Recognition Events
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For derivatives of this compound, this process is governed by a combination of factors that dictate the selectivity and strength of binding to a biological target.
Substitutions on the phenyl ring or modifications to the methyl group can significantly alter molecular recognition. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic distribution of the molecule, influencing its ability to form favorable electrostatic interactions with the protein. Similarly, altering the size of the alkyl group at C3 can impact the steric fit and hydrophobic interactions.
Studies on related benzofuranone derivatives have shown that the introduction of specific functional groups can lead to new, targeted interactions that enhance binding affinity and selectivity. For instance, the addition of a hydroxyl or amino group could introduce new hydrogen bonding opportunities, fundamentally changing the molecular recognition profile.
The 3-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Methyl-3-phenyl-2-benzofuran-1(3H)-one and (S)-3-Methyl-3-phenyl-2-benzofuran-1(3H)-one. This stereochemistry is expected to have a profound impact on the molecule's interaction with chiral biological macromolecules like proteins and enzymes.
Biological systems are inherently chiral, and as such, often exhibit a high degree of stereoselectivity. This means that one enantiomer may bind with significantly higher affinity and elicit a stronger biological response than the other. The differential activity arises from the distinct three-dimensional arrangement of the substituents at the chiral center.
For example, in a protein binding pocket, the optimal orientation for interaction may only be possible for one enantiomer. The phenyl and methyl groups of the (R)-enantiomer might fit perfectly into specific sub-pockets, allowing for favorable hydrophobic and π-π interactions, while in the (S)-enantiomer, these groups may be positioned in a way that leads to steric clashes with the protein, preventing a stable binding conformation.
The enantioselective synthesis of related 3,3-disubstituted-2,3-dihydrobenzofurans has been a subject of research, underscoring the importance of controlling the stereochemistry at the C3 position to achieve desired biological outcomes. nih.gov While specific studies detailing the differential binding of the enantiomers of this compound are not widely available, the principles of stereospecificity strongly suggest that the biological activity of this compound would be enantiomer-dependent.
Photochemistry and Electrochemistry of 3 Methyl 3 Phenyl 2 Benzofuran 1 3h One Systems
Photoinduced Reactions and Photorearrangements
The interaction of 3-methyl-3-phenyl-2-benzofuran-1(3H)-one with light initiates a cascade of photophysical and photochemical events, leading to various molecular transformations.
Upon absorption of ultraviolet (UV) light, molecules of this compound are promoted to an electronically excited state. The subsequent de-excitation can occur through several competing pathways, including non-radiative decay (internal conversion and intersystem crossing) and photochemical reactions. The specific pathway is often dictated by the excitation wavelength.
Detailed photophysical studies on homologous systems, such as Pd(II) biladienes, have shown that the de-excitation dynamics are dependent on the energy of the absorbed photon. rsc.org Excitation into higher-energy electronic states can open up additional deactivation channels compared to excitation of the lowest-energy excited state. rsc.org For instance, higher-energy excitation (e.g., 350–500 nm) in some complex molecules can introduce new lifetime components on the order of hundreds of picoseconds, which are absent when lower-energy light is used. rsc.org This principle suggests that the photochemical behavior of this compound could be selectively controlled by tuning the excitation wavelength. The de-excitation process involves the molecule returning to its ground state, releasing energy as heat or by undergoing chemical change.
Photochemical cyclization represents a significant reaction pathway for many aromatic and heterocyclic compounds. In related systems, such as those used in the synthesis of phenanthrofurans, a key step involves a photolytic Scholl annulation, which is an intramolecular cyclization reaction driven by light. researchgate.net Although specific studies on the photochemical cyclization of this compound are not extensively detailed, the general reactivity patterns of disubstituted benzofurans suggest its potential to undergo such transformations. researchgate.netnih.gov These reactions typically proceed through highly reactive intermediates formed from the excited state of the molecule, leading to the formation of new, often complex, polycyclic structures.
The outcome of photoinduced reactions is highly sensitive to the experimental parameters, particularly the wavelength of irradiation and the surrounding reaction conditions like pH and solvent.
Wavelength: The choice of irradiation wavelength is critical as it determines which electronic excited state is populated. Different excited states can possess distinct reactivities, leading to different product distributions. For example, a study on the photochemical deracemization of 3-substituted oxindoles found the process to be efficient upon irradiation at λ=366 nm. nih.gov Similarly, studies on chlorine photolysis demonstrate wavelength-dependent generation of reactive oxidants. nih.gov Irradiation at 254 nm and 311 nm produced the highest concentrations of hydroxyl and chlorine radicals, showcasing how wavelength can control the type and quantity of reactive species generated. nih.gov
Reaction Conditions (pH): The pH of the reaction medium can dramatically alter photochemical pathways, especially for molecules with ionizable groups or reactions that involve proton transfer. In the photolysis of various pharmaceutical compounds, the rate of degradation was shown to be directly impacted by pH. nih.gov For some compounds, degradation is favored at low pH, while for others, it is enhanced at higher pH. nih.gov This is often due to changes in the protonation state of the molecule, which affects its light-absorbing properties (molar absorptivity) and the stability of reaction intermediates. nih.govnih.gov
The table below summarizes the influence of pH and wavelength on the photolysis of selected compounds, illustrating the general principles applicable to photochemical systems.
| Compound/System | Wavelength | pH Condition | Observed Effect | Citation |
| Chlorine Photolysis | 254 nm | 6-10 | No significant change in loss rate with pH. | nih.gov |
| Chlorine Photolysis | 311 nm, 365 nm | 6-10 | Loss rate constants increase with increasing pH. | nih.gov |
| Acetylsalicylic Acid (ASA) | UV | 3-9 | Degradation favored by a reduction in pH. | nih.gov |
| Ibuprofen (IBU) | UV | 3-9 | Degradation favored by an increase in pH. | nih.gov |
Electrochemical Behavior and Redox Properties
The electrochemical characteristics of this compound determine its ability to accept or donate electrons, opening avenues for its use in electro-organic synthesis and as a component in electronic materials.
The electrical conductivity (σ) of a material quantifies its ability to conduct an electric current. For organic compounds like this compound, which are typically semiconductors or insulators, conductivity is generally low but can be measured and is often dependent on temperature and material structure. researchgate.net
Measurement Techniques: Standard methods for measuring the conductivity of solid materials include DC and AC techniques, often employing a four-point probe setup to minimize contact resistance. biologic.net In a typical DC measurement, a linear potential scan is applied, and the resulting current is measured to determine the material's resistance (R). biologic.net In AC measurements, impedance spectroscopy is used to find the resistance. biologic.net The conductivity is then calculated using the material's dimensions (length, l, and cross-sectional area, A).
σ = (1/R) * (l/A)
Conduction Mechanisms: In many organic semiconductor materials, electrical conductivity increases with rising temperature, which is characteristic of a thermally activated process where charge carriers (electrons or holes) hop between localized states within the molecular structure. researchgate.net The presence of aromatic rings and heteroatoms in this compound provides pathways for charge delocalization, which is essential for conduction. The specific conductivity would depend on the molecular packing in the solid state.
The table below outlines common methods for electrical conductivity measurement.
| Measurement Method | Principle | Advantage | Citation |
| DC Four-Point Probe | A direct current is passed through two outer probes, and the voltage is measured across two inner probes. | Minimizes errors from contact resistance. | biologic.net |
| AC Impedance Spectroscopy | An AC signal of varying frequency is applied, and the impedance is measured. The bulk resistance is extracted from the data. | Can distinguish between different contributions to resistance (e.g., bulk, grain boundary). | biologic.net |
Electrochemical methods can be used to achieve highly selective bond cleavage in organic molecules. For this compound, electrochemical reduction could potentially cleave the C-O bond within the lactone ring or the C-C bond at the chiral center. The regioselectivity of such a cleavage—that is, the preferential breaking of one bond over another—is a key challenge and goal. organic-chemistry.org
While specific studies on the electrochemical cleavage of this exact molecule are limited, the principles can be inferred from related structures. The electrochemical reduction of lactones can lead to ring-opening reactions. The precise bond that is cleaved (regioselectivity) would depend on the applied potential, the solvent and electrolyte system, and the nature of the substituents. The phenyl and methyl groups at the C3 position have different electronic effects, which could be exploited to direct the cleavage to a specific site under carefully controlled electrochemical conditions. This controlled cleavage could be a valuable tool for the synthesis of complex molecules from a benzofuranone precursor.
Advanced Research Applications of Benzofuranone Frameworks in Materials Science and Supramolecular Chemistry
Optoelectronic Properties and Functional Materials Development
The conjugated system inherent in the benzofuranone core is a promising feature for the development of novel optoelectronic materials.
The determination of a material's optical band gap is fundamental to understanding its electronic behavior and potential use in semiconductor devices. For the broader family of benzofuran (B130515) derivatives, studies have been conducted to understand how structural modifications influence these properties. For instance, solvatochromic studies on some benzofuran derivatives, which examine the shift in UV-Vis absorption spectra in different solvents, have been used to determine their optical band gaps. While specific experimental data on the optical band gap of 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one is not extensively documented in current literature, theoretical and experimental studies on analogous structures are paving the way for future investigation.
Non-linear optical (NLO) materials, which exhibit unique optical responses at high light intensities, are crucial for applications in telecommunications, optical computing, and frequency conversion. The benzofuran scaffold is being explored for such properties. Research into benzofuran derivatives has shown that strategic placement of electron-donating and electron-withdrawing groups can modulate their NLO response. scispace.com For example, theoretical studies on 2-(5-formylbenzofuran-2-yl)acetamide have demonstrated how attaching different substituents to the molecule can influence its hyper-polarizability, a key NLO parameter. scispace.com Although specific NLO studies on this compound are not yet reported, its asymmetric nature makes it a candidate of interest for future NLO material research.
Supramolecular Chemistry and Self-Assembly
The three-dimensional arrangement of molecules in the solid state, governed by non-covalent interactions, is critical for designing materials with specific properties, a field known as crystal engineering.
The crystal structure of benzofuranone derivatives is often stabilized by a network of weak intermolecular interactions. While a detailed crystallographic analysis of this compound is not publicly available, data from the closely related compound 3,3-Dimethyl-2-benzofuran-1(3H)-one provides significant insight. In the crystal structure of this analog, C—H⋯O hydrogen bonds are observed to link adjacent molecules into zigzag chains. nih.gov Furthermore, weak π–π stacking interactions between the benzene (B151609) rings of neighboring molecules, with a centroid–centroid distance of 3.9817 (5) Å, help to stabilize the crystal lattice. nih.gov It is highly probable that the crystal packing of this compound would also be influenced by similar C—H⋯O interactions involving its carbonyl group and C-H bonds, as well as π–π interactions involving its phenyl and benzene rings.
Interactive Table: Crystallographic Interaction Data for the Analog 3,3-Dimethyl-2-benzofuran-1(3H)-one
| Interaction Type | Description | Significance |
|---|---|---|
| C—H⋯O Hydrogen Bonds | Links individual molecules into zigzag chains running parallel to the crystal axis. nih.gov | Primary directional force in crystal self-assembly. |
| π–π Stacking | Occurs between the benzene rings of adjacent chains with a centroid–centroid distance of 3.9817 (5) Å. nih.gov | Contributes to the overall stability of the crystal packing in the scispace.com direction. nih.gov |
Crystal engineering aims to design solid-state structures with desired physical and chemical properties. Polymorphism, the ability of a substance to exist in more than one crystal form, is a key aspect of this field. Different polymorphs can have vastly different properties, including solubility, stability, and bioavailability in the case of pharmaceuticals. The study of polymorphism in benzofuranone frameworks is an active area of research. For related heterocyclic systems, it has been shown that subtle changes in molecular conformation, such as the torsion angle of a phenyl substituent, can lead to different polymorphic forms with distinct intermolecular interactions. While polymorphism has not yet been documented for this compound, its rotational freedom around the C3-phenyl bond suggests that it could potentially form different crystalline arrangements under varying crystallization conditions.
Catalysis and Ligand Design
The use of organic molecules as ligands for metal catalysts is a cornerstone of modern synthetic chemistry. The benzofuranone structure, with its oxygen atoms and aromatic system, possesses potential coordination sites for metal ions. However, the application of this compound or its derivatives in the field of catalysis and ligand design is not yet reported in the scientific literature. This remains an unexplored and potentially fruitful area for future research, where the chiral nature of the C3-quaternary center could be exploited in asymmetric catalysis.
Benzofuranone-Based Ligands in Metal Catalysis
The benzofuranone framework, a privileged scaffold in medicinal chemistry, is gaining attention in materials science and supramolecular chemistry. While the direct application of this compound as a standalone ligand in metal catalysis is not extensively documented, the inherent structural features of the benzofuranone core present significant potential for the design of novel ligands. The reactivity of the 3-position, for instance, allows for the introduction of various functional groups that can act as coordination sites for metal ions.
The synthesis of diverse 3-substituted benzofuran-2(3H)-ones provides a versatile platform for creating a library of potential ligands. acs.org For example, amination reactions at the C3 position can introduce nitrogen-based donor groups, which are fundamental in the composition of many effective ligands for a wide range of metal-catalyzed transformations. acs.org This functionalization opens avenues for developing chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry.
Furthermore, research into the synthesis of complex benzofuranone derivatives demonstrates the feasibility of incorporating this moiety into larger, more sophisticated ligand architectures. The regioselective preparation of benzofuranones with programmable substitution patterns at any position allows for the fine-tuning of steric and electronic properties, which are critical for influencing the outcome of a catalytic reaction. oregonstate.edu
However, challenges remain in the application of benzofuranone-based compounds in metal catalysis. In one study involving a palladium-catalyzed cascade cyclization, a 3-condensed 2-benzofuranone derivative was used, but it resulted in poor enantioselectivity. acs.org This suggests that while the benzofuranone scaffold can participate in metal-catalyzed processes, the design of the ligand is crucial for achieving high levels of stereocontrol. Further research is needed to explore the full potential of this compound and its derivatives as platforms for the development of next-generation catalysts.
Organocatalytic Applications
The 3-substituted benzofuran-2(3H)-one framework has proven to be a valuable substrate in the field of organocatalysis, particularly in asymmetric reactions to construct chiral molecules. These compounds can act as pronucleophiles, where the hydrogen at the 3-position is acidic enough to be removed by a suitable base, allowing for the formation of a new carbon-carbon bond.
A notable application is the asymmetric Michael addition of 3-substituted benzofuran-2(3H)-ones to nitroolefins. rsc.org This reaction, catalyzed by a bifunctional tertiary-amine thiourea (B124793) organocatalyst, allows for the synthesis of chiral benzofuran-2(3H)-ones bearing an all-carbon quaternary stereocenter at the 3-position. rsc.org The reaction proceeds with high yields and good to excellent stereoselectivities. rsc.org
The success of this organocatalytic strategy highlights the potential of 3-substituted benzofuranones in the stereoselective synthesis of complex molecules. The ability to generate a quaternary stereocenter with high enantiomeric excess is a significant challenge in organic synthesis, and this method provides an efficient solution.
Below is a table summarizing the results of the asymmetric Michael addition of various 3-substituted benzofuran-2(3H)-ones to different nitroolefins, as reported in the literature. rsc.org
Table 1: Asymmetric Michael Addition of 3-Substituted Benzofuran-2(3H)-ones to Nitroolefins
| Entry | 3-Substituted Benzofuranone | Nitroolefin | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | 3-Phenyl-2-benzofuran-1(3H)-one | trans-β-Nitrostyrene | 95 | 10:1 | 90 |
| 2 | 3-(4-Chlorophenyl)-2-benzofuran-1(3H)-one | trans-β-Nitrostyrene | 98 | 12:1 | 91 |
| 3 | 3-(4-Methoxyphenyl)-2-benzofuran-1(3H)-one | trans-β-Nitrostyrene | 92 | 11:1 | 88 |
| 4 | 3-Methyl-2-benzofuran-1(3H)-one | trans-β-Nitrostyrene | 85 | 8:1 | 85 |
| 5 | 3-Phenyl-2-benzofuran-1(3H)-one | (E)-2-(2-Nitrovinyl)thiophene | 90 | 15:1 | 89 |
| 6 | 3-Phenyl-2-benzofuran-1(3H)-one | (E)-1-Nitro-2-phenylethene | 96 | 19:1 | 91 |
The data demonstrates the broad applicability of this method with various substituted benzofuranones and nitroolefins, consistently affording the desired products in high yields and with significant levels of stereocontrol. rsc.org Theoretical calculations using the DFT method have also been employed to rationalize the origin of the observed stereoselectivity. rsc.org
Q & A
What are the established synthetic routes for 3-methyl-3-phenyl-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized to improve yield?
Basic
The compound can be synthesized via multi-component reactions involving ketones and aldehydes under acid or base catalysis. For example, refluxing 2-carboxybenzaldehyde derivatives with ketones in ethyl methyl ketone (e.g., as in ) yields benzofuranone derivatives. Optimization involves adjusting catalysts (e.g., NaH in THF for deprotonation), solvent polarity, and temperature. Monitoring via TLC and NMR ensures intermediate purity .
Advanced
Advanced synthetic strategies include cascade reactions, such as [3,3]-sigmatropic rearrangements coupled with aromatization ( ). Computational modeling (DFT) can predict transition states to guide solvent selection and catalyst design. For example, highlights pseudo three-component methods using ethanol/piperidine systems, where steric effects of substituents (e.g., ethoxy vs. chloro groups) influence regioselectivity .
How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Basic
Contradictions between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering). For instance, NMR may average signals for flexible rings, while X-ray captures static conformations. Use variable-temperature NMR to detect conformational equilibria .
Advanced
Graph set analysis ( ) and Cremer-Pople puckering parameters ( ) quantify ring distortions. For example, crystallographic data in (CCDC 1505246) can be refined using SHELXL ( ) to model disorder or hydrogen-bonding networks that stabilize specific conformations .
What methodologies are recommended for characterizing hydrogen-bonding interactions in crystalline forms of this compound?
Advanced
Combined use of X-ray diffraction ( ) and Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions. emphasizes graph set notation (e.g., motifs) to classify H-bonding patterns. Refinement in SHELXTL ( ) with anisotropic displacement parameters improves accuracy for weak interactions .
How do steric and electronic effects of substituents influence the compound’s reactivity and stability?
Basic
Electron-withdrawing groups (e.g., chloro in ) reduce electron density at the carbonyl, slowing nucleophilic attacks. Steric hindrance from bulky substituents (e.g., isopropyl in ) can stabilize intermediates by restricting rotational freedom .
Advanced
DFT calculations (e.g., NBO analysis) quantify charge distribution and frontier orbital energies. demonstrates that methoxy groups in 3-(methoxymethylene) derivatives enhance electrophilicity at the α-carbon, facilitating Michael additions .
What are the best practices for depositing and validating crystallographic data for this compound?
Basic
Deposit CIF files at the Cambridge Crystallographic Data Centre (CCDC), including refinement parameters (e.g., -factors) and checkCIF/PLATON validation reports ( ). Use ORTEP-3 ( ) for thermal ellipsoid plots .
Advanced
For twinned or disordered crystals, employ SHELXD ( ) for structure solution and SQUEEZE (in PLATON) to model solvent regions. Cross-validate with powder XRD to confirm phase purity .
How can computational tools predict the compound’s physicochemical properties (e.g., solubility, logP)?
Advanced
Use COSMO-RS (via Turbomole) for solubility prediction based on σ-profiles. lists predicted properties (e.g., boiling point: 386.8°C, density: 1.242 g/cm³), which can be refined using group contribution methods (e.g., Joback-Reid) .
What strategies mitigate decomposition during storage or handling?
Basic
Store under inert atmosphere (N₂/Ar) at –20°C, as phenolic derivatives (e.g., 4-hydroxy substituents in ) are prone to oxidation. Use amber vials to prevent photodegradation .
Advanced
Accelerated stability studies (ICH Q1A guidelines) under varied humidity/temperature identify degradation pathways. LC-MS/MS monitors oxidative byproducts (e.g., quinones from ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
